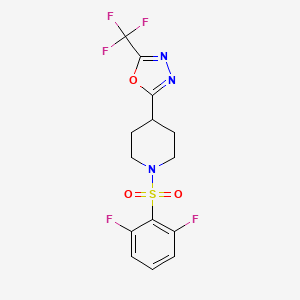

2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS No.: 1705349-39-8

Cat. No.: VC5012774

Molecular Formula: C14H12F5N3O3S

Molecular Weight: 397.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705349-39-8 |

|---|---|

| Molecular Formula | C14H12F5N3O3S |

| Molecular Weight | 397.32 |

| IUPAC Name | 2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C14H12F5N3O3S/c15-9-2-1-3-10(16)11(9)26(23,24)22-6-4-8(5-7-22)12-20-21-13(25-12)14(17,18)19/h1-3,8H,4-7H2 |

| Standard InChI Key | VBCRXMZKKPBDPH-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=CC=C3F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key functional groups:

-

1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its aromaticity and metabolic stability .

-

Piperidine moiety: A six-membered amine ring contributing to conformational flexibility and potential neuropharmacological interactions.

-

2,6-Difluorophenylsulfonyl group: An electron-withdrawing substituent that enhances binding affinity to hydrophobic pockets in biological targets .

The trifluoromethyl (-CF₃) group at position 5 of the oxadiazole ring further augments electronegativity, influencing both reactivity and bioavailability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂F₅N₃O₃S |

| Molecular Weight | 397.32 g/mol |

| IUPAC Name | 2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

| CAS Number | 1705349-39-8 |

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Formation of the oxadiazole core: Cyclization of amidoximes with activated carboxylic acid derivatives under superbase conditions (e.g., NaOH/DMSO) .

-

Sulfonylation: Reaction of piperidine intermediates with 2,6-difluorophenylsulfonyl chloride to introduce the sulfonyl group.

-

Trifluoromethyl incorporation: Late-stage functionalization using trifluoromethylation reagents .

Key challenges include minimizing side reactions during cyclization and achieving regioselective sulfonylation. Recent advances employ platinum(IV) catalysts to improve yields in 1,3-dipolar cycloadditions, though scalability remains limited .

Chemical Reactivity

The compound exhibits moderate stability under physiological conditions. Functional group reactivity includes:

-

Sulfonyl group: Susceptible to nucleophilic displacement in strongly basic environments.

-

Oxadiazole ring: Resists electrophilic substitution due to electron-withdrawing effects but undergoes ring-opening under extreme pH .

-

Piperidine nitrogen: Participates in salt formation, enhancing water solubility for pharmacological formulations.

Biological Activities and Mechanisms

Anticancer Properties

Structural analogs of this compound demonstrate potent antiproliferative effects:

-

Enzyme inhibition: Inhibition of thymidine phosphorylase (IC₅₀ = 4.5 μM in WiDr colon cancer cells), disrupting nucleotide metabolism .

-

Apoptosis induction: Activation of caspase-3/7 pathways in MCF-7 breast cancer cells (IC₅₀ = 0.19–1.17 μM) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | GI₅₀/IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.19–1.17 | Caspase-3/7 activation |

| HCT-116 (Colon) | 1.17–5.13 | Thymidine phosphorylase inhibition |

| A549 (Lung) | 4.5 | G1 phase cell cycle arrest |

Therapeutic Applications

Oncology

The compound’s ability to target multiple oncogenic pathways positions it as a candidate for:

-

Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) in resistant cancers .

-

Targeted drug delivery: Conjugation to monoclonal antibodies for site-specific action.

Central Nervous System Disorders

Piperidine derivatives historically exhibit neuroactive properties, suggesting potential in:

-

Neuropathic pain: Blockade of voltage-gated sodium channels.

-

Neurodegeneration: Inhibition of acetylcholinesterase (AChE) in Alzheimer’s models .

Recent Advances and Future Directions

Structural Optimization

-

Fluorine substitution: Comparative studies of 2,5- vs. 2,6-difluoro isomers show a 3-fold increase in potency for the 2,6-derivative .

-

Heterocycle replacement: Substituting oxadiazole with 1,2,4-triazole improves metabolic stability but reduces target affinity .

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume